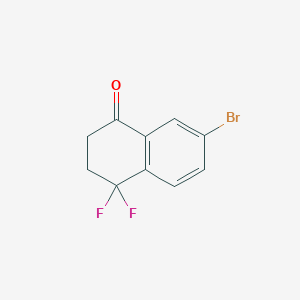

7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one

Übersicht

Beschreibung

7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one (7-Br-4,4-DF-3,4-DHN) is a synthetic compound that belongs to the class of organic compounds known as difluorinated naphthalen-1-ones. It is a colorless solid with a molecular weight of 250.11 g/mol, and has a melting point of 73-75°C. 7-Br-4,4-DF-3,4-DHN is used in various scientific applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Synthesis of 1, 1-Difluorocyclopropa[a]naphthalene : This compound, closely related to 7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one, is prepared from 4-bromo-1,2-dihydronaphthalene. Its structural properties are analyzed using 1H- and 19F-NMR spectroscopy (Müller & Nguyen-Thi, 1984).

- Facile Synthesis of 4-Bromo-2H-Chromenes : Demonstrates the conversion of bromo compounds to lithio derivatives, providing access to a range of novel 4-substituted 2H-chromenes (Gabbutt et al., 1994).

Organic Chemistry and Material Science

- Synthesis of Chrysenes and Other Phenanthrenes : Highlights the use of 2-bromo-1-vinyl-3,4-dihydronaphthalene in producing various naphthalenes, which undergo electrocyclic ring closure when heated (Gilchrist & Summersell, 1988).

- Preparation of 1-Substituted-3,4-Dihydronaphthalene-2-Carboxaldehyde N,N-Dimethylhydrazones : Explores the conversion of bromo compounds into N,N-dimethylhydrazones, and their subsequent cyclization to produce dihydrobenz[f]isoquinolines (Gilchrist & Healy, 1993).

Pharmaceutical and Medicinal Applications

- Novel Asymmetric Synthesis of Optically Active Anthracyclinones : Involves the bromolactonization of acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. These compounds are key intermediates in the synthesis of 11-hydroxyanthracyclinones (Suzuki et al., 1986).

Analytical Techniques

- Investigation using 1H and 13C NMR Spectroscopy : Studies various substituted dihydronaphthalene compounds, offering insights into their structural and chemical properties (Alam et al., 1995).

Eigenschaften

IUPAC Name |

7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2O/c11-6-1-2-8-7(5-6)9(14)3-4-10(8,12)13/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLEKVEBRLIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1=O)C=C(C=C2)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)

![5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2609242.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)